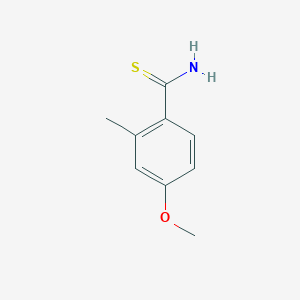![molecular formula C11H21NO3S B13573984 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol CAS No. 1190044-28-0](/img/structure/B13573984.png)
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is an organic compound that features a tetrahydrothiopyran ring with a Boc-protected amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the tetrahydrothiopyran ring. One common method involves the reaction of a suitable precursor with Boc anhydride in the presence of a base, such as triethylamine, to form the Boc-protected intermediate. This intermediate is then subjected to cyclization reactions to form the tetrahydrothiopyran ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with active sites on enzymes or receptors, modulating their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-amine: Similar structure but lacks the thiopyran ring.
4-Aminotetrahydropyran: Similar structure but lacks the Boc-protected amino group.
Tetrahydro-4H-thiopyran-4-one: Similar ring structure but contains a ketone group instead of a hydroxyl group
Uniqueness
4-[(Boc-amino)methyl]tetrahydro-2H-thiopyran-4-ol is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the tetrahydrothiopyran ring.
Properties
CAS No. |
1190044-28-0 |
|---|---|
Molecular Formula |
C11H21NO3S |
Molecular Weight |
247.36 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxythian-4-yl)methyl]carbamate |
InChI |
InChI=1S/C11H21NO3S/c1-10(2,3)15-9(13)12-8-11(14)4-6-16-7-5-11/h14H,4-8H2,1-3H3,(H,12,13) |
InChI Key |
RBBODFRHIVPLCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCSCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
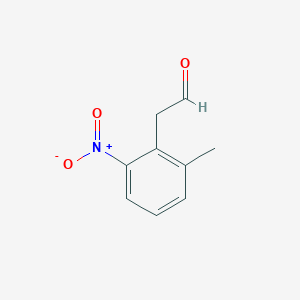
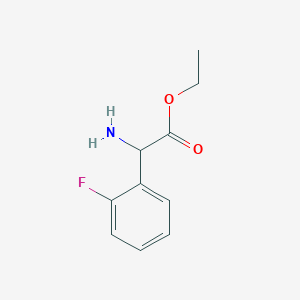
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
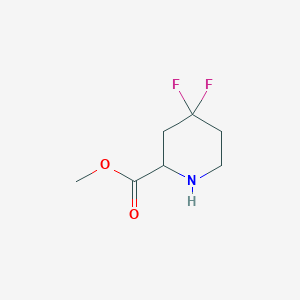

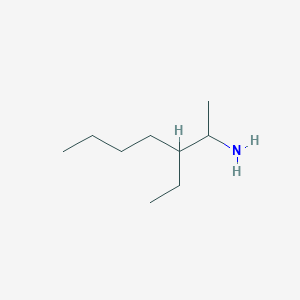
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
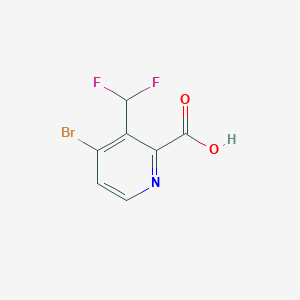

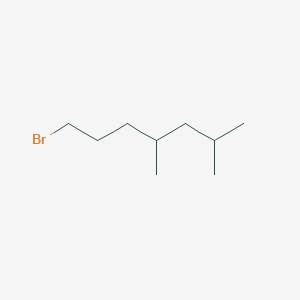
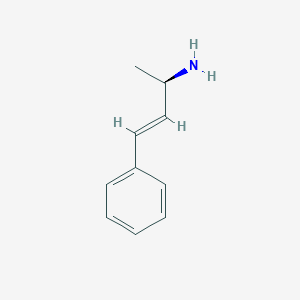
![1-Methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13573988.png)
